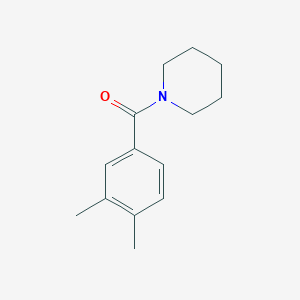

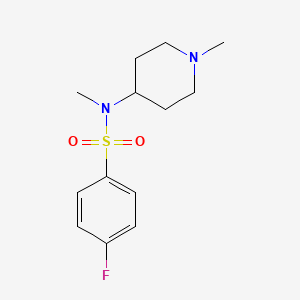

![molecular formula C13H14N2O2S B5548426 7-benzyldihydro[1,3]thiazolo[3,4-a]pyrazine-6,8(5H,7H)-dione](/img/structure/B5548426.png)

7-benzyldihydro[1,3]thiazolo[3,4-a]pyrazine-6,8(5H,7H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The chemical compound "7-benzyldihydro[1,3]thiazolo[3,4-a]pyrazine-6,8(5H,7H)-dione" is associated with various synthetic pathways and chemical properties. This compound is related to the broader class of organic compounds that include pyrazine and thiazole derivatives, which are known for their diverse chemical reactions and applications in different fields of chemistry and pharmacology.

Synthesis Analysis

Synthesis of similar compounds involves multicomponent reactions and can be catalyzed by substances such as N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD) under aqueous media, highlighting the importance of efficient, homogeneous catalysis in producing these compounds in high yields under environmentally friendly conditions (Khazaei et al., 2015). Moreover, the use of Indium(III) chloride under solvent-free conditions signifies advancements in the synthesis of pyrazolo[1,2-b]phthalazine derivatives, emphasizing the role of green chemistry in modern synthetic methods (Jadhav et al., 2019).

Molecular Structure Analysis

The molecular structure of related compounds like pyrazolo[3,4-d]pyridazines and 1,3,4-thiadiazoles has been studied through synthetic pathways that involve reactions with hydrazonoyl halides. These studies contribute to understanding the structural characteristics and configurational properties of such compounds (Moustapha et al., 2005).

Chemical Reactions and Properties

The chemistry surrounding compounds like 7-benzyldihydro[1,3]thiazolo[3,4-a]pyrazine derivatives involves a variety of reactions, including oxidative ring openings, lactamisation, and formylation processes. These reactions are crucial for modifying the chemical structure to yield new compounds with potential biological activities (Tuloup et al., 1988).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Heterocyclic Ortho-quinones Synthesis : A study by Rajesh, Bala, Perumal, & Menéndez (2011) describes the L-proline-catalyzed synthesis of complex heterocyclic compounds, which might involve structures similar to 7-benzyldihydro[1,3]thiazolo[3,4-a]pyrazine-6,8(5H,7H)-dione. This method emphasizes high atom economy and environmentally friendly synthesis.

Ring-contraction and Transformation Studies : Liao et al. (2017) report a study on ring-contraction from benzo[b]pyrazino[1,2-d][1,4]thiazine-1,4-diones to benzo[4,5]thiazolo[3,2-a]pyrazine-1,4-diones, a transformation relevant to the study of 7-benzyldihydro[1,3]thiazolo[3,4-a]pyrazine-6,8(5H,7H)-dione (Liao et al., 2017).

Biological and Pharmaceutical Research

Synthesis of Bioactive Heteroaryl Thiazolidine-2,4-diones : Ibrahim, Abdel-Megid Abdel-Hamed, & El-Gohary (2011) worked on synthesizing compounds including thiazolidine-2,4-diones, which are structurally related to 7-benzyldihydro[1,3]thiazolo[3,4-a]pyrazine-6,8(5H,7H)-dione. Their research focused on creating new heterocyclic moieties linked to thiazolidine-2,4-dione for potential antimicrobial activities (Ibrahim et al., 2011).

Catalytic Synthesis and Potential Applications : Khazaei et al. (2015) describe the use of a catalytic process for synthesizing derivatives like pyrazolo[1,2-b]phthalazine, which could be relevant for understanding the synthesis and applications of compounds like 7-benzyldihydro[1,3]thiazolo[3,4-a]pyrazine-6,8(5H,7H)-dione. Their method highlights the importance of efficient and environmentally friendly synthesis processes (Khazaei et al., 2015).

Apoptosis-Promoting Effects in Cancer Research : Liu et al. (2019) synthesized new pyrazole with benzo[d]thiazoles derivatives, showcasing their potential in cancer research, particularly for apoptosis-promoting effects. This research provides insight into the potential biomedical applications of similar compounds (Liu et al., 2019).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

7-benzyl-1,3,5,8a-tetrahydro-[1,3]thiazolo[3,4-a]pyrazine-6,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c16-12-7-14-9-18-8-11(14)13(17)15(12)6-10-4-2-1-3-5-10/h1-5,11H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXTHJOYMJYEVLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(=O)N(C(=O)CN2CS1)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Benzyl-1,3,5,8a-tetrahydro-[1,3]thiazolo[3,4-a]pyrazine-6,8-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

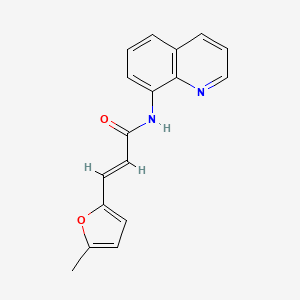

![N'-[(1-methyl-1H-indol-3-yl)methylene]-2-furohydrazide](/img/structure/B5548357.png)

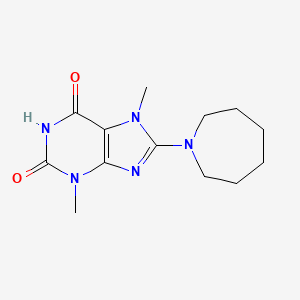

![3-{[4-(3-methoxyphenyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}-2(1H)-quinoxalinone](/img/structure/B5548365.png)

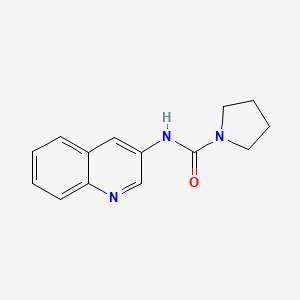

![N-methyl-4-{[(3-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5548379.png)

![2-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5548387.png)

![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-1-(1H-indol-3-yl)ethanone](/img/structure/B5548396.png)

![4-(1H-imidazol-1-yl)-6-[4-(4-methoxybenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5548404.png)

![{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetic acid](/img/structure/B5548434.png)

![ethyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5548442.png)